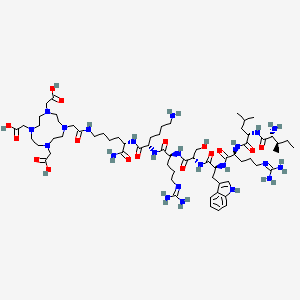

DOTA Conjugated JM#21 derivative 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C66H114N22O16 |

|---|---|

Poids moléculaire |

1471.7 g/mol |

Nom IUPAC |

2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C66H114N22O16/c1-5-41(4)56(68)64(104)83-49(32-40(2)3)61(101)80-48(19-13-23-76-66(72)73)60(100)82-50(33-42-34-77-44-15-7-6-14-43(42)44)62(102)84-51(39-89)63(103)81-47(18-12-22-75-65(70)71)59(99)79-46(17-8-10-20-67)58(98)78-45(57(69)97)16-9-11-21-74-52(90)35-85-24-26-86(36-53(91)92)28-30-88(38-55(95)96)31-29-87(27-25-85)37-54(93)94/h6-7,14-15,34,40-41,45-51,56,77,89H,5,8-13,16-33,35-39,67-68H2,1-4H3,(H2,69,97)(H,74,90)(H,78,98)(H,79,99)(H,80,101)(H,81,103)(H,82,100)(H,83,104)(H,84,102)(H,91,92)(H,93,94)(H,95,96)(H4,70,71,75)(H4,72,73,76)/t41-,45+,46+,47+,48+,49+,50+,51+,56-/m1/s1 |

Clé InChI |

IOKNMYWBFSAUHS-AHVIHFTKSA-N |

SMILES isomérique |

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action: DOTA Conjugated JM#21 Derivative 7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOTA Conjugated JM#21 derivative 7, also referred to as ligand-7, is a promising peptide-based radiopharmaceutical candidate designed for the targeted therapy of cancers overexpressing the C-X-C motif chemokine receptor 4 (CXCR4). This document provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The core of its therapeutic strategy lies in the specific binding of the JM#21 peptide moiety to CXCR4, a key receptor implicated in tumor proliferation, metastasis, and angiogenesis. The DOTA chelator facilitates radiolabeling with therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), enabling targeted delivery of cytotoxic radiation to malignant cells. This guide synthesizes the current understanding of its molecular interactions, cellular effects, and in vivo behavior to inform further research and development.

Introduction: Targeting the CXCR4 Axis in Oncology

The CXCR4 receptor and its endogenous ligand, CXCL12, play a critical role in cancer progression.[1] Overexpressed in a wide array of malignancies, the CXCR4/CXCL12 axis is integral to tumor cell survival, proliferation, invasion, and the metastatic cascade. Consequently, CXCR4 has emerged as a high-value target for the development of novel anti-cancer therapies. This compound represents a targeted radioligand therapy approach, aiming to selectively deliver a cytotoxic payload to CXCR4-expressing tumor cells, thereby minimizing off-target toxicity.

The peptide component, JM#21, is an optimized derivative of EPI-X4, a naturally occurring endogenous peptide antagonist of CXCR4.[1] The conjugation of the DOTA chelator allows for the stable incorporation of diagnostic or therapeutic radionuclides. When labeled with a β-emitter like ¹⁷⁷Lu, the compound becomes a potent agent for peptide receptor radionuclide therapy (PRRT).

Molecular Mechanism of Action

The primary mechanism of action of this compound is centered on its function as a CXCR4 antagonist coupled with the cytotoxic effects of targeted radiation.

CXCR4 Antagonism

The JM#21 peptide component of the conjugate acts as a competitive antagonist at the CXCR4 receptor. It binds to the receptor, thereby preventing the binding of the natural ligand, CXCL12. This inhibition disrupts the downstream signaling pathways that are crucial for cancer cell survival and proliferation.

Targeted Radionuclide Therapy

The DOTA chelator, conjugated to the JM#21 peptide, securely holds a therapeutic radioisotope, such as ¹⁷⁷Lu. Upon administration, the peptide's affinity for CXCR4 directs the radiopharmaceutical to tumor sites. The localized emission of β-particles from ¹⁷⁷Lu induces DNA damage, primarily through the formation of double-strand breaks, leading to cell cycle arrest and ultimately, apoptotic cell death of the targeted cancer cells.

Signaling Pathways

The antagonism of the CXCR4 receptor by the JM#21 peptide component of the conjugate directly interferes with key intracellular signaling cascades that promote tumorigenesis.

dot

Caption: CXCR4 signaling and its inhibition by DOTA-JM#21-Derivative-7.

Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on JM#21 derivatives.

Table 1: Peptide Sequences

| Peptide Name | Sequence | Description |

| EPI-X4 | LVRYTKKVPQVSTPTL | Endogenous 16-mer peptide antagonist of CXCR4. |

| JM#21 | ILRWSRKLPCVS | Optimized 12-mer derivative of EPI-X4. [1] |

| Derivative 7 | JM#21-DOTA | JM#21 conjugated with DOTA at the C-terminus. [1] |

Table 2: In Vitro Cellular Uptake of ¹⁷⁷Lu-DOTA-JM#21 Derivatives

| Compound | Cell Line | Incubation Time (min) | Cellular Uptake (% of applied activity) |

| ¹⁷⁷Lu-7 | Ghost-CXCR4 | 60 | 7.90 ± 1.48 |

| ¹⁷⁷Lu-1 | Ghost-CXCR4 | 60 | ~1% |

| ¹⁷⁷Lu-2 | Ghost-CXCR4 | 60 | ~1% |

| ¹⁷⁷Lu-5 | Ghost-CXCR4 | 60 | ~1% |

| ¹⁷⁷Lu-6 | Ghost-CXCR4 | 60 | ~1% |

| ¹⁷⁷Lu-9 | Ghost-CXCR4 | 60 | 3.25 ± 0.06 |

| Data sourced from a preclinical study on EPI-X4 based radioligands.[1] |

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-JM#21 Derivative 7 in Jurkat Xenografts

| Organ/Tissue | 1 hour post-injection (%ID/g) |

| Blood | 0.11 ± 0.02 |

| Heart | 0.04 ± 0.01 |

| Lungs | 0.10 ± 0.03 |

| Liver | 0.18 ± 0.03 |

| Spleen | 0.05 ± 0.01 |

| Pancreas | 0.03 ± 0.01 |

| Stomach | 0.03 ± 0.01 |

| Intestines | 0.06 ± 0.01 |

| Kidneys | 2.62 ± 0.61 |

| Muscle | 0.02 ± 0.01 |

| Bone | 0.05 ± 0.01 |

| Tumor | 0.25 ± 0.07 |

| Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. Data sourced from a preclinical study on EPI-X4 based radioligands.[1] |

Experimental Protocols

Cellular Uptake Assay

A detailed protocol for determining the cellular uptake of radiolabeled compounds is outlined below.

dot

Caption: A generalized workflow for in vitro cellular uptake experiments.

Methodology:

-

Cell Culture: CXCR4-expressing cells (e.g., Ghost-CXCR4) are cultured to a suitable confluency in appropriate multi-well plates.

-

Incubation: The cells are incubated with a defined concentration of the ¹⁷⁷Lu-labeled DOTA-JM#21 derivative 7 for various time points (e.g., 60 minutes) at 37°C.

-

Washing: Post-incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound radioligand.

-

Lysis: The cells are then lysed using a suitable lysis buffer (e.g., 1M NaOH).

-

Measurement: The radioactivity in the cell lysate is quantified using a gamma counter.

-

Analysis: The cellular uptake is expressed as the percentage of the total added radioactivity that is associated with the cells.

In Vivo Biodistribution Studies in Xenograft Models

The following workflow describes the typical procedure for assessing the in vivo biodistribution of the radiolabeled peptide.

dot

Caption: A standard workflow for preclinical biodistribution studies.

Methodology:

-

Animal Model: Tumor xenografts are established by subcutaneously injecting human cancer cells expressing CXCR4 (e.g., Jurkat cells) into immunocompromised mice.

-

Radiopharmaceutical Administration: Once tumors reach a suitable size, a known activity of ¹⁷⁷Lu-DOTA-JM#21 derivative 7 is administered to the mice, typically via intravenous injection.

-

Tissue Collection: At various time points post-injection, cohorts of mice are euthanized, and a comprehensive set of organs and tissues, including the tumor, are excised.

-

Measurement: The wet weight of each tissue sample is recorded, and the associated radioactivity is measured using a calibrated gamma counter.

-

Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action rooted in its high affinity for the CXCR4 receptor and the potent cytotoxic effects of the chelated radionuclide. Preclinical studies have confirmed its ability to target CXCR4-expressing cells in vitro and in vivo, with a favorable biodistribution profile characterized by rapid clearance from non-target tissues, with the exception of the kidneys. The promising targeting capabilities of this compound warrant further investigation into its therapeutic efficacy. Future studies should focus on comprehensive tumor growth inhibition experiments in relevant preclinical cancer models to fully elucidate its potential as a peptide receptor radionuclide therapy agent. Optimization of the peptide sequence to enhance tumor retention while minimizing renal uptake could further improve its therapeutic index.

References

A Technical Guide to the CXCR4 Binding Affinity of the JM#21 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Its sole endogenous ligand is the chemokine CXCL12 (also known as SDF-1). The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various diseases, making CXCR4 a prime therapeutic target. JM#21 is a potent peptide antagonist of CXCR4, derived from the endogenous peptide inhibitor EPI-X4. This technical guide provides an in-depth overview of the binding affinity of JM#21 to CXCR4, detailing quantitative data, experimental methodologies, and relevant signaling pathways.

JM#21 Peptide: Structure and Origin

JM#21 is a truncated and optimized derivative of EPI-X4, a 16-amino acid peptide fragment of human serum albumin. The amino acid sequence of JM#21 is ILRWSRKLPCVS . This optimized 12-mer peptide exhibits enhanced antagonistic activity at the CXCR4 receptor compared to its parent peptide.

Quantitative Binding Affinity Data

The binding affinity of JM#21 for the CXCR4 receptor has been primarily characterized through competitive binding assays and functional assays that measure the inhibition of CXCL12-induced signaling. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of JM#21 required to inhibit 50% of the binding of a competing ligand or a functional response.

| Assay Type | Cell Line | Competing Ligand/Stimulus | JM#21 IC50 (nM) | Reference |

| Antibody Competition Assay | Ghost-CXCR4 cells | 12G5 anti-CXCR4 antibody | 183 | [1] |

| Antibody Competition Assay | Jurkat cells | 12G5 anti-CXCR4 antibody | 136 | [1] |

| β-arrestin-2 Recruitment Assay | HEK293 cells | CXCL12 | 163.6 |

Note: While IC50 values are valuable for comparing the potency of different antagonists, they are dependent on the specific experimental conditions. A direct measurement of the dissociation constant (Kd) for the JM#21-CXCR4 interaction using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been prominently reported in the reviewed literature. The acquisition of such data would provide a more absolute measure of binding affinity.

Experimental Protocols

Antibody Competition Assay for IC50 Determination

This assay measures the ability of JM#21 to compete with a labeled anti-CXCR4 antibody for binding to the receptor on the surface of living cells.

Materials:

-

Cell Lines: Ghost-CXCR4 (HEK293 cells stably expressing CXCR4) or Jurkat cells (human T lymphocyte cell line endogenously expressing CXCR4).

-

Peptide: Lyophilized JM#21 peptide.

-

Antibody: APC-conjugated anti-human CXCR4 antibody (clone 12G5).

-

Buffer: FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide).

-

Instrumentation: Flow cytometer.

Protocol:

-

Cell Preparation: Culture Ghost-CXCR4 or Jurkat cells to a sufficient density. On the day of the experiment, harvest the cells and wash them with cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

Peptide Dilution: Prepare a serial dilution of the JM#21 peptide in FACS buffer. The concentration range should bracket the expected IC50 value.

-

Competition Reaction: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted JM#21 peptide or buffer control to the respective wells.

-

Antibody Addition: Add a pre-determined, constant concentration of the APC-conjugated anti-CXCR4 antibody (12G5) to all wells. The antibody concentration should be at or below its Kd for the receptor to ensure sensitive competition.

-

Incubation: Incubate the plate for 2 hours at 4°C in the dark to allow the binding to reach equilibrium and to prevent receptor internalization.

-

Washing: After incubation, wash the cells twice with cold FACS buffer to remove unbound peptide and antibody. Centrifuge the plate at a low speed (e.g., 300 x g) for 3 minutes between washes.

-

Flow Cytometry Analysis: Resuspend the cell pellets in an appropriate volume of FACS buffer and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the APC signal for each sample.

-

Data Analysis: The MFI values are plotted against the logarithm of the JM#21 concentration. The data are then fitted to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay (Tango™ GPCR Assay Technology)

This functional assay measures the ability of JM#21 to inhibit the recruitment of β-arrestin to the CXCR4 receptor upon stimulation with its natural ligand, CXCL12.

Principle: The Tango™ assay utilizes a U2OS cell line stably expressing the CXCR4 receptor fused to a transcription factor (Gal4-VP16) via a TEV protease cleavage site. The cells also express a β-arrestin-TEV protease fusion protein. When CXCL12 binds to CXCR4, β-arrestin is recruited, bringing the TEV protease in proximity to its cleavage site on the receptor. This cleavage releases the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase reporter gene. The activity of β-lactamase is measured using a FRET-based substrate.

General Protocol Outline:

-

Cell Plating: Seed the Tango™ CXCR4-bla U2OS cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the JM#21 peptide to the wells and incubate for a short period.

-

Agonist Stimulation: Add a constant concentration of CXCL12 (typically at its EC80) to all wells (except for the negative control) to stimulate β-arrestin recruitment.

-

Incubation: Incubate the plate for several hours (e.g., 5 hours) at 37°C to allow for reporter gene expression.

-

Substrate Addition: Add the β-lactamase FRET substrate to each well.

-

Detection: Measure the fluorescence signal at two wavelengths (for FRET) using a plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is calculated and plotted against the logarithm of the JM#21 concentration to determine the IC50 value for the inhibition of β-arrestin recruitment.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can provide real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of a ligand to its receptor.

General Methodology:

-

Immobilization of CXCR4: The CXCR4 receptor, often stabilized in a lipid environment such as nanodiscs or liposomes, is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing the JM#21 peptide at various concentrations is flowed over the sensor chip surface.

-

Binding Measurement: The binding of JM#21 to the immobilized CXCR4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: After the association phase, a buffer is flowed over the chip to measure the dissociation of the JM#21 peptide from the receptor.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

CXCR4 Signaling Pathways

The binding of the antagonist JM#21 to CXCR4 blocks the initiation of downstream signaling cascades typically triggered by the agonist CXCL12. Understanding these pathways is crucial for interpreting the functional consequences of JM#21 binding.

Conclusion

The JM#21 peptide is a potent antagonist of the CXCR4 receptor, with IC50 values in the nanomolar range as determined by antibody competition and β-arrestin recruitment assays. The detailed protocols provided in this guide offer a framework for the consistent and reliable characterization of JM#21 and other potential CXCR4 antagonists. While direct kinetic data from SPR or ITC for JM#21 is not yet widely available, the existing data strongly support its high-affinity binding to CXCR4. The visualization of the experimental workflows and signaling pathways provides a clear conceptual understanding for researchers in the field of drug discovery and development targeting the critical CXCL12/CXCR4 axis.

References

The Role of DOTA in the Stability of JM21 Derivative 7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their inherent instability in biological systems, primarily due to enzymatic degradation. JM21, a cationic peptide, has been investigated for its therapeutic applications, with studies indicating that its biological activity can be preserved from enzymatic degradation through encapsulation in mesoporous silica nanoparticles[1]. This guide explores the prospective role of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) in enhancing the stability of a hypothetical JM21 derivative, "JM21 derivative 7."

DOTA is a highly versatile bifunctional chelator renowned for its ability to form exceptionally stable complexes with a variety of metal ions, a property that has made it a cornerstone in the field of radiopharmacy.[2] Its cage-like structure imparts significant thermodynamic stability and kinetic inertness to the resulting metal complex, which is crucial for in vivo applications.[2] Beyond its primary role in radiolabeling, the conjugation of DOTA to peptides can also confer enhanced stability against proteolytic degradation.[3] This guide will provide a comprehensive overview of the mechanisms by which DOTA conjugation can improve peptide stability, present relevant quantitative data, detail experimental protocols for stability assessment, and visualize key concepts through diagrams.

The JM21 Peptide

JM21 is a cationic peptide whose adsorption onto mesoporous silica nanoparticles has been studied as a function of pH.[1] The highest loading capacities were achieved near the peptide's isoelectric point, where peptide-peptide repulsion is minimized.[1] Encapsulation within these nanoparticles has been shown to protect JM21 from enzymatic degradation, highlighting the importance of formulation in preserving its biological activity.[1] While specific data on "JM21 derivative 7" is not publicly available, the principles of peptide stabilization through chemical modification are broadly applicable.

DOTA as a Stabilizing Moiety for Peptides

The conjugation of DOTA to a peptide, such as a hypothetical JM21 derivative 7, can enhance its stability through several mechanisms:

-

Steric Hindrance: The bulky, cage-like structure of DOTA can sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic cleavage.[4] This effect is particularly pronounced when DOTA is conjugated near a known cleavage site.

-

Conformational Rigidity: The chelation of a metal ion by the DOTA macrocycle can induce a more rigid conformation in the conjugated peptide. This can make the peptide less susceptible to recognition and cleavage by proteases that often target flexible regions.

-

Altered Physicochemical Properties: DOTA conjugation modifies the overall size, charge, and hydrophilicity of the peptide. These changes can alter its interaction with proteases and other biological molecules, potentially leading to increased stability.

Quantitative Data on DOTA-Peptide Stability

The following tables summarize quantitative data from studies on the stability of various DOTA-conjugated peptides. This data provides a reference for the potential stability enhancements that could be achieved for a DOTA-conjugated JM21 derivative 7.

Table 1: In Vitro Stability of DOTA-Peptide Conjugates in Human Serum/Plasma

| Peptide Conjugate | Incubation Time (h) | Stability (% Intact) | Reference |

| [¹⁷⁷Lu]Lu–DOTA–p160 derivative 1 | 72 | >94% | [3] |

| [¹⁷⁷Lu]Lu–DOTA–p160 derivative 2 | 72 | >94% | [3] |

| [¹⁷⁷Lu]Lu–DOTA–p160 derivative 3 | 72 | >94% | [3] |

| [¹⁷⁷Lu]Lu–DOTA–p160 derivative 4 | 72 | >94% | [3] |

| ¹¹¹In-DOTA-Neu2en/D-Glu-6 | 98 | 50% (t½) | [5] |

| ¹¹¹In-DOTA-L-Glu/Neu2en-6 | 388 | 50% (t½) | [5] |

Table 2: Radiochemical Purity of DOTA-Peptide Conjugates

| Peptide Conjugate | Radiochemical Yield (%) | Stability (up to 24h) | Reference |

| [¹⁷⁷Lu]Lu–DOTA–p160 conjugate 1 | 99.02 ± 0.15 | Stable | [3] |

| [¹⁷⁷Lu]Lu–DOTA–p160 conjugate 2 | 99.88 ± 0.12 | Stable | [3] |

| [¹⁷⁷Lu]Lu–DOTA–p160 conjugate 3 | 99.22 ± 0.25 | Stable | [3] |

| [¹⁷⁷Lu]Lu–DOTA–p160 conjugate 4 | 99.72 ± 0.07 | Stable | [3] |

| ¹⁷⁷Lu-DOTA-TATE | >95% | >90% | [6] |

| ¹⁶¹Tb-DOTA-TATE | >95% | >90% | [6] |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the stability of DOTA-peptide conjugates. The following are protocols for key experiments.

Protocol 1: Synthesis of DOTA-JM21 Derivative 7 Conjugate

This protocol describes a general method for conjugating a DOTA-NHS ester to the N-terminus or a lysine side chain of JM21 derivative 7 in solution.

Materials:

-

JM21 derivative 7 (purified)

-

DOTA-NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Glycine or Tris solution

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer

Procedure:

-

Peptide Preparation: Dissolve the purified JM21 derivative 7 in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[7]

-

DOTA-NHS Ester Preparation: Dissolve a 5-10 fold molar excess of DOTA-NHS ester in a minimal volume of DMF or DMSO.[7]

-

Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. Gently mix and incubate at room temperature for 1-4 hours.

-

Quenching (Optional): To stop the reaction, add a small amount of Quenching Buffer to consume any unreacted DOTA-NHS ester.[7]

-

Purification: Purify the crude reaction mixture by RP-HPLC. The DOTA-conjugated peptide will typically have a longer retention time than the unconjugated peptide.[7]

-

Characterization: Confirm the molecular weight of the purified DOTA-JM21 derivative 7 conjugate using mass spectrometry.[7]

Protocol 2: In Vitro Stability Assay in Human Serum

This protocol outlines a method to evaluate the stability of the DOTA-JM21 derivative 7 conjugate in human serum.

Materials:

-

DOTA-JM21 derivative 7 conjugate

-

Human serum

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

-

HPLC or LC-MS system

Procedure:

-

Incubation: Spike a pre-warmed aliquot of human serum (37°C) with the DOTA-JM21 derivative 7 conjugate to a final concentration of, for example, 10 µM.[8]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the peptide-serum mixture.[3]

-

Protein Precipitation: Immediately add the aliquot to the cold quenching solution to stop enzymatic activity and precipitate serum proteins.[8]

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

Analysis: Collect the supernatant and analyze the concentration of the remaining intact DOTA-JM21 derivative 7 conjugate using a validated HPLC or LC-MS method.[8]

-

Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life (t½).[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to DOTA-peptide conjugation and stability.

Caption: Workflow for the conjugation of DOTA-NHS ester to JM21 derivative 7.

Caption: DOTA conjugation enhances peptide stability via steric hindrance.

Caption: Workflow for the in vitro serum stability assay of a DOTA-peptide conjugate.

Conclusion

The conjugation of DOTA to peptides is a well-established strategy for improving their stability, particularly in the context of developing radiopharmaceuticals.[9][10][11] While specific experimental data for "JM21 derivative 7" is not available, the principles and data presented in this guide strongly suggest that DOTA conjugation would be a viable approach to enhance its stability against enzymatic degradation. The steric hindrance provided by the DOTA macrocycle is a key mechanism for this protection. The detailed experimental protocols provided herein offer a robust framework for the synthesis, purification, and stability assessment of a DOTA-conjugated JM21 derivative 7. Such studies are essential for advancing the development of peptide-based therapeutics.

References

- 1. Confinement and Polarity Effects on the Peptide Packing Density on Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, proteolytic stability, and in vitro evaluation of DOTA conjugated p160 peptide based radioconjugates: [177Lu]Lu–DOTA–p160 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. The Remarkable Stability of Chimeric, Sialic Acid-derived α/δ-Peptides in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

JM#21 Peptide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Potent CXCR4 Antagonist

Introduction: The JM#21 peptide is a synthetically optimized, 12-amino acid derivative of the endogenous peptide inhibitor of CXCR4 (EPI-X4). EPI-X4 is a naturally occurring fragment of human serum albumin that acts as a specific antagonist and inverse agonist of the C-X-C chemokine receptor 4 (CXCR4). Due to the significant role of the CXCR4/CXCL12 signaling axis in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry, potent and stable CXCR4 antagonists like JM#21 are of high interest for therapeutic development. This technical guide provides a comprehensive overview of the JM#21 peptide, including its sequence, structure, and mechanism of action, supported by quantitative data and detailed experimental protocols.

Peptide Sequence and Structure

The JM#21 peptide is a 12-mer with the following amino acid sequence:

ILRWSRKLPCVS

This sequence was derived from its precursor, WSC02, through rational drug design to enhance its antagonistic activity. Specifically, it includes three amino acid substitutions (V2L, K6R, and V8L) compared to WSC02.[1]

While a high-resolution crystal structure of JM#21 bound to CXCR4 is not publicly available, computational modeling and molecular dynamics simulations have provided insights into its binding mode. These studies suggest that the N-terminal seven amino acids of JM#21 are crucial for its interaction with the CXCR4 binding pocket.[1][2] The peptide binds to the minor binding pocket of CXCR4, thereby sterically hindering the binding of its natural ligand, CXCL12.[3] The C-terminal portion, including the cysteine residue at position 10, plays a role in its stability and potential for conjugation.

Quantitative Data Summary

The development of JM#21 has resulted in a significant improvement in antagonistic potency and stability compared to its predecessors, EPI-X4 and WSC02. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Antagonistic Activity

| Peptide | IC50 (CXCR4 Antibody Competition Assay) | Fold Increase in Activity vs. EPI-X4 | Fold Increase in Activity vs. WSC02 |

| EPI-X4 | ~2.6 µM | - | - |

| WSC02 | 345 nM | ~7.5 | - |

| JM#21 | 298 nM | ~8.7 | ~1.16 |

Data sourced from[4]

Table 2: Inhibition of CXCL12-Mediated Cancer Cell Migration

| Peptide | Fold Inhibition vs. EPI-X4 | Fold Inhibition vs. WSC02 |

| WSC02 | ~50 | - |

| JM#21 | ~1500 | ~30 |

Data sourced from[1]

Table 3: Plasma Stability

| Peptide | Half-life in Human Plasma (LC-MS/MS) | Half-life in Human Plasma (Functional Assay) |

| WSC02 | 5.2 min | ~9 min |

| JM#21 | 4.0 min | ~6 min |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the JM#21 peptide.

CXCR4 Antibody Competition Assay

This assay quantifies the ability of a peptide to bind to CXCR4 and compete with a fluorescently labeled antibody.

Protocol:

-

CXCR4-expressing cells (e.g., SupT1 cells) are harvested and washed.

-

Cells are incubated with serial dilutions of the test peptide (EPI-X4, WSC02, or JM#21) in a suitable buffer.

-

A constant concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., APC-conjugated 12G5) is added to the cell-peptide mixture.

-

The mixture is incubated for a specified time (e.g., 2 hours) at 4°C to allow for competitive binding.

-

Unbound antibody is removed by washing the cells.

-

The fluorescence intensity of the cell-bound antibody is measured by flow cytometry.

-

The IC50 value, representing the concentration of the peptide that inhibits 50% of the antibody binding, is calculated using non-linear regression analysis.[5]

Plasma Stability Assay (LC-MS/MS Method)

This method determines the rate of peptide degradation in human plasma.

Protocol:

-

The test peptide is incubated in whole human plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 2.5, 5, 10, 15, 20, 30, 60, and 120 minutes).

-

The reaction is quenched, and plasma proteins are precipitated (e.g., with acetonitrile).

-

The supernatant containing the remaining peptide and its degradation products is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

The concentration of the intact peptide at each time point is quantified.

-

The half-life of the peptide is calculated using a one-phase decay model.[4][6]

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway and Inhibition by JM#21

The binding of the chemokine CXCL12 to its receptor CXCR4 triggers a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. JM#21 acts as a competitive antagonist, blocking these downstream effects.

Caption: CXCR4 signaling pathway and its inhibition by JM#21.

Experimental Workflow for Assessing Peptide-Mediated Inhibition of Cell Migration

A common method to evaluate the functional consequence of CXCR4 antagonism is the transwell migration assay.

Caption: Workflow for a transwell cell migration assay.

Conclusion

The JM#21 peptide represents a significant advancement in the development of CXCR4 antagonists. Its enhanced potency and well-characterized mechanism of action make it a valuable tool for research into CXCR4-mediated pathologies and a promising candidate for further therapeutic development. This guide provides a foundational understanding of JM#21 for professionals in the fields of peptide chemistry, pharmacology, and drug discovery.

References

- 1. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advanced EPI-X4 Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vitro Characterization of DOTA-Conjugated JM#21 Derivative 7

This technical guide provides a comprehensive overview of the in vitro characterization of the DOTA-conjugated JM#21 derivative 7, a novel peptide-based agent with potential applications in targeted radionuclide therapy and imaging. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, radiopharmaceuticals, and peptide-drug conjugates.

Introduction

Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics designed to deliver cytotoxic agents or imaging probes specifically to cancer cells, thereby minimizing off-target toxicity.[1][2] The JM#21 peptide family has been identified for its high affinity and selectivity towards a specific receptor overexpressed in various tumor types. Derivative 7 is a novel analogue that has been conjugated with the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to enable stable radiolabeling with diagnostic or therapeutic radionuclides.[3][4]

This guide details the essential in vitro experiments performed to characterize the DOTA-conjugated JM#21 derivative 7, including its radiolabeling efficiency, receptor binding affinity, cellular uptake, and cytotoxic potential.

Radiolabeling and In Vitro Stability

The conjugation of DOTA to the JM#21 derivative 7 allows for efficient and stable chelation of radiometals. The radiolabeling process was optimized for high radiochemical purity and specific activity.

Table 1: Radiolabeling Efficiency and In Vitro Stability of [¹⁷⁷Lu]Lu-DOTA-JM#21 Derivative 7

| Parameter | Result |

| Radiochemical Purity | >98% |

| Specific Activity | 0.8 GBq/µmol |

| Stability in Saline (24h) | >99% intact |

| Stability in Human Serum (24h) | >95% intact |

Experimental Protocol: Radiolabeling

-

Preparation: 10 µg of DOTA-JM#21 derivative 7 was dissolved in 100 µL of 0.1 M ammonium acetate buffer (pH 5.5).

-

Radiolabeling: 370 MBq of ¹⁷⁷LuCl₃ was added to the peptide solution.

-

Incubation: The reaction mixture was incubated at 95°C for 15 minutes.

-

Quenching: The reaction was quenched by the addition of 10 µL of 0.05 M EDTA solution.

-

Quality Control: Radiochemical purity was determined by reversed-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the radiolabeling of DOTA-JM#21 derivative 7 with ¹⁷⁷Lu.

Receptor Binding Affinity

A competitive binding assay was performed to determine the binding affinity (IC₅₀) of DOTA-JM#21 derivative 7 to its target receptor on cancer cells.

Table 2: Receptor Binding Affinity of JM#21 Derivatives

| Compound | Target Cell Line | IC₅₀ (nM) |

| JM#21 (unconjugated) | Pancreatic Cancer (PANC-1) | 8.2 ± 1.5 |

| DOTA-JM#21 Derivative 7 | Pancreatic Cancer (PANC-1) | 12.5 ± 2.1 |

| [¹⁷⁷Lu]Lu-DOTA-JM#21 Derivative 7 | Pancreatic Cancer (PANC-1) | 13.1 ± 1.8 |

The results indicate that the conjugation of DOTA and subsequent radiolabeling did not significantly compromise the binding affinity of the peptide to its target receptor.

Experimental Protocol: Competitive Binding Assay

-

Cell Seeding: PANC-1 cells were seeded in 24-well plates and allowed to adhere overnight.

-

Incubation: Cells were incubated with a constant concentration of the radiolabeled peptide and increasing concentrations of the non-radiolabeled competitor (DOTA-JM#21 derivative 7 or unconjugated JM#21).

-

Washing: After incubation, cells were washed with ice-cold PBS to remove unbound peptide.

-

Lysis and Measurement: Cells were lysed, and the radioactivity in the lysate was measured using a gamma counter.

-

Data Analysis: The IC₅₀ value was calculated by non-linear regression analysis.

Cellular Uptake and Internalization

The cellular uptake and internalization of [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 were evaluated to confirm that the peptide is internalized by the target cells upon receptor binding.

Table 3: Cellular Uptake of [¹⁷⁷Lu]Lu-DOTA-JM#21 Derivative 7 in PANC-1 Cells

| Time Point | Total Uptake (% of added dose/mg protein) | Internalized Fraction (% of total uptake) |

| 1 hour | 5.8 ± 0.7 | 65 ± 5 |

| 4 hours | 12.3 ± 1.9 | 82 ± 6 |

| 24 hours | 18.5 ± 2.5 | 91 ± 4 |

The data demonstrates time-dependent uptake and efficient internalization of the radiolabeled peptide into the target cancer cells.

Experimental Protocol: Internalization Assay

-

Cell Seeding: PANC-1 cells were seeded in 12-well plates.

-

Incubation: Cells were incubated with [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 at 37°C for various time points.

-

Surface-Bound Removal: At each time point, the supernatant was collected. The cells were then treated with an ice-cold acid wash buffer (0.1 M glycine, pH 2.5) to strip the surface-bound radioactivity.

-

Internalized Fraction: The cells were lysed to measure the internalized radioactivity.

-

Measurement: The radioactivity of the supernatant, acid wash, and cell lysate was measured separately to determine the distribution of the radiolabeled peptide.

Caption: Experimental workflow for the cellular internalization assay.

In Vitro Cytotoxicity

The cytotoxic effect of the therapeutic radionuclide-labeled DOTA-JM#21 derivative 7 was assessed to determine its efficacy in killing cancer cells.

Table 4: Cytotoxicity of [¹⁷⁷Lu]Lu-DOTA-JM#21 Derivative 7

| Cell Line | Treatment | IC₅₀ (nM) |

| PANC-1 (Target) | [¹⁷⁷Lu]Lu-DOTA-JM#21 Derivative 7 | 25.4 ± 3.2 |

| Normal Fibroblasts (Non-target) | [¹⁷⁷Lu]Lu-DOTA-JM#21 Derivative 7 | > 1000 |

The results show potent and specific cytotoxicity against the target cancer cell line, with minimal effect on non-target cells.

Experimental Protocol: Cytotoxicity Assay

-

Cell Seeding: PANC-1 and normal fibroblast cells were seeded in 96-well plates.

-

Treatment: Cells were treated with increasing concentrations of [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 for 72 hours.

-

Viability Assessment: Cell viability was assessed using a standard MTT assay.

-

Data Analysis: The IC₅₀ values were determined by plotting cell viability against the concentration of the radiolabeled peptide.

Signaling Pathway Analysis

JM#21 is hypothesized to exert its cellular effects by modulating key signaling pathways involved in cell survival and proliferation upon binding to its receptor.

Caption: Hypothesized signaling cascade initiated by JM#21 binding.

Further studies involving western blotting for key pathway proteins such as phosphorylated Akt and mTOR are necessary to validate this proposed mechanism of action.

Conclusion

The in vitro characterization of DOTA-conjugated JM#21 derivative 7 demonstrates its favorable properties as a potential agent for targeted radionuclide therapy. It exhibits high radiolabeling efficiency and stability, retains strong binding affinity to its target receptor, undergoes efficient internalization into cancer cells, and shows potent and specific cytotoxicity. These findings support further preclinical and clinical development of this promising peptide-drug conjugate.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preclinical Profile of DOTA-JM#21 Derivative 7: A Novel CXCR4-Targeting Radiopharmaceutical Candidate

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical data for DOTA-JM#21 derivative 7, a promising DOTA-conjugated peptide targeting the C-X-C chemokine receptor 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel radiopharmaceuticals for oncological applications. All data presented herein is derived from the peer-reviewed publication, "Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications" in the Journal of Medicinal Chemistry.[1][2][3]

DOTA-JM#21 derivative 7, also referred to as Ligand-7 in the source literature, is a derivative of the truncated EPI-X4 peptide, JM#21. EPI-X4 is a naturally occurring peptide fragment of human serum albumin that acts as an antagonist to the CXCR4 receptor, a key player in tumor progression and metastasis.[1][2][3] The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the JM#21 peptide allows for the chelation of radionuclides, creating a targeted agent for both diagnostic imaging and therapeutic applications.

Core Findings

Preclinical evaluation of a series of DOTA-conjugated JM#21 derivatives identified derivative 7 as a lead candidate based on its superior in vitro and in vivo properties.[1][2][3] When radiolabeled with Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-DOTA-JM#21 derivative 7 demonstrated excellent CXCR4 tumor targeting capabilities with favorable biodistribution, characterized by low uptake in non-target organs, with the exception of the kidneys.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of DOTA-JM#21 derivative 7 and related compounds.

Table 1: In Vitro CXCR4 Receptor Affinity

| Compound | IC50 (nM) in Ghost-CXCR4 cells | IC50 (nM) in Jurkat cells |

| JM#21 | 183 | 136 |

| DOTA-JM#21 derivative 7 (Ligand-7) | 2-fold decreased activity vs. l-version counterpart | 2-fold decreased activity vs. l-version counterpart |

| Ligand-6 (l-version counterpart) | Not explicitly stated, but derivative 7 showed a 2-fold decrease | Not explicitly stated, but derivative 7 showed a 2-fold decrease |

Note: The IC50 values were determined via a competition assay with a CXCR4 antibody (clone 12G5). A direct numerical IC50 for derivative 7 was not provided in the text, but its activity was compared to its l-amino acid counterpart (ligand-6).[1][2]

Table 2: In Vitro Properties of ¹⁷⁷Lu-Labeled DOTA-JM#21 Derivatives

| Radioligand | Cellular Uptake at 60 min (% of applied activity in Ghost-CXCR4 cells) | In Vitro Plasma Stability at 24h (% intact) |

| ¹⁷⁷Lu-DOTA-JM#21 derivative 1 | ~1% | ~60% |

| ¹⁷⁷Lu-DOTA-JM#21 derivative 2 | ~1% | ~80% |

| ¹⁷⁷Lu-DOTA-JM#21 derivative 5 | ~1% | ~80% |

| ¹⁷⁷Lu-DOTA-JM#21 derivative 7 | 7.90 ± 1.48% | ~60% |

| ¹⁷⁷Lu-DOTA-JM#21 derivative 9 | 3.25 ± 0.06% | ~80% |

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-JM#21 Derivative 7 in Jurkat Xenografts (1 hour post-injection)

| Organ | % Injected Dose per Gram (%ID/g) |

| Blood | Very Low |

| Heart | Very Low |

| Lungs | Very Low |

| Liver | Very Low |

| Spleen | Very Low |

| Pancreas | Very Low |

| Stomach | Very Low |

| Intestine | Very Low |

| Kidneys | High |

| Muscle | Very Low |

| Bone | Very Low |

| Tumor | High |

Note: The biodistribution data indicated a rapid washout from the body, with the exception of the kidneys and the tumor.[1][2]

Experimental Protocols

Synthesis of DOTA-Conjugated EPI-X4 Derivatives

The EPI-X4 derivatives, including JM#21, were synthesized based on previously established protocols. The chelator DOTA was conjugated to the ε-amino group of a lysine residue located at the C-terminus of the peptide sequence.[1][2]

Radiolabeling

For radiolabeling with ¹⁷⁷Lu, the DOTA-conjugated peptides were complexed with the radioisotope. The radiochemical purity and stability of the resulting radioligands were assessed by radio-HPLC.[1][2]

In Vitro CXCR4 Affinity Assay

The half-maximal inhibitory concentration (IC50) values were determined using a competition assay with the CXCR4 antibody clone 12G5 in Ghost-CXCR4 and Jurkat cell lines.[1][2]

Cellular Uptake Studies

The cellular uptake of the ¹⁷⁷Lu-labeled ligands was evaluated in Ghost-CXCR4 cells at 37°C at various time points. The amount of radioactivity associated with the cells was measured to determine the percentage of applied activity that was taken up by the cells. CXCR4-mediated uptake was confirmed through blocking studies using an excess of the CXCR4 antagonist AMD3100.[1][2]

In Vitro Plasma Stability

The stability of the ¹⁷⁷Lu-labeled ligands was assessed by incubating them in human plasma. At different time points, samples were analyzed by radio-HPLC to determine the percentage of the intact radioligand.[1]

In Vivo Biodistribution and SPECT/CT Imaging

All animal experiments were conducted in accordance with institutional guidelines. Jurkat xenografts were established in immunodeficient mice. The ¹⁷⁷Lu-labeled DOTA-JM#21 derivatives were administered intravenously. At 1 hour post-injection, the animals were imaged using a SPECT/CT scanner. Subsequently, the animals were euthanized, and various organs and the tumor were collected, weighed, and the radioactivity was measured to determine the biodistribution as the percentage of injected dose per gram of tissue (%ID/g).[1][2]

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the underlying biological rationale and the experimental workflow for the preclinical evaluation of DOTA-JM#21 derivative 7.

Caption: CXCR4 signaling pathway and the mechanism of action for DOTA-JM#21 derivative 7.

Caption: Experimental workflow for the preclinical assessment of DOTA-JM#21 derivative 7.

Conclusion

The preclinical data strongly support the potential of DOTA-JM#21 derivative 7 as a novel CXCR4-targeting agent for radiopharmaceutical applications. Its high affinity for the CXCR4 receptor, coupled with excellent tumor uptake and rapid clearance from non-target tissues, designates it as a promising candidate for further development. The theranostic potential of this compound, allowing for both imaging and therapy with appropriate radionuclide pairing (e.g., ⁶⁸Ga for PET imaging and ¹⁷⁷Lu for therapy), warrants further investigation in clinical settings.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling the Pharmacokinetics of DOTA-Conjugated Peptides: A General Overview in the Absence of Specific Data for JM#21 Derivative 7

A comprehensive search for publicly available data on the pharmacokinetics of "DOTA Conjugated JM#21 derivative 7" has yielded no specific results. This suggests that the compound may be an investigational agent currently in a preclinical phase of development, with associated data not yet released into the public domain. While a detailed technical guide on this specific molecule cannot be provided, this whitepaper will offer an in-depth overview of the general pharmacokinetic principles of DOTA-conjugated peptides, drawing on available literature for similar therapeutic and diagnostic agents.

The development of peptide-based radiopharmaceuticals, particularly those utilizing the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), has become a cornerstone of modern nuclear medicine and targeted cancer therapy. The conjugation of DOTA to a targeting peptide allows for the stable chelation of various radiometals, enabling applications in both diagnostic imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177 or Yttrium-90). The pharmacokinetic profile of these conjugates is a critical determinant of their efficacy and safety.

While no specific information is available for a "JM#21" peptide or its derivatives, research into a peptide designated JM2 has shown promise in the context of glioblastoma, a highly aggressive brain cancer. Studies have indicated that JM2 can effectively slow tumor progression in preclinical animal models by targeting and disrupting treatment-resistant cancer cells.[1][2][3] However, the available literature does not describe any DOTA-conjugated forms of JM2 or a "derivative 7."

General Pharmacokinetic Profile of DOTA-Conjugated Peptides

The journey of a DOTA-conjugated peptide through the body is a multi-step process governed by its physicochemical properties. Understanding this process is crucial for optimizing drug design and clinical application.

Caption: General pharmacokinetic pathway of an intravenously administered DOTA-conjugated peptide.

Administration and Distribution:

DOTA-conjugated peptides are typically administered intravenously to ensure complete bioavailability. Following injection, the agent rapidly distributes from the plasma into the interstitial fluid of various tissues. The rate and extent of this distribution are influenced by factors such as the peptide's size, charge, and lipophilicity. Generally, these molecules exhibit rapid clearance from the bloodstream.[4]

Target Accumulation:

The therapeutic or diagnostic efficacy of a DOTA-conjugated peptide hinges on its ability to accumulate at the target site, such as a tumor expressing a specific receptor. This is a receptor-mediated process where the peptide binds to its target, leading to internalization and retention of the radiolabeled conjugate within the target cells.

Non-Target Uptake and Clearance:

Uptake in non-target organs is a critical consideration for dosimetry and potential toxicity. The kidneys are often the primary organs of accumulation and excretion for DOTA-conjugated peptides due to their hydrophilic nature and relatively small size, which allows for glomerular filtration.[4] Liver uptake can also occur, particularly for more lipophilic compounds.

Experimental Protocols for Pharmacokinetic Studies

The evaluation of the pharmacokinetic properties of a novel DOTA-conjugated peptide involves a series of well-defined preclinical experiments.

Caption: A typical experimental workflow for assessing the pharmacokinetics of a DOTA-conjugated peptide.

A representative experimental protocol for a biodistribution study in a mouse model would involve the following steps:

-

Radiolabeling: The DOTA-conjugated peptide is radiolabeled with a suitable radionuclide (e.g., Gallium-68 for PET imaging) under sterile conditions. Quality control is performed to determine radiochemical purity.

-

Animal Model: Tumor-bearing mice (e.g., with xenografts of human cancer cells) are used to assess tumor uptake and overall biodistribution.

-

Administration: A defined amount of the radiolabeled peptide is injected intravenously into the tail vein of the mice.

-

Time-Points: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), cohorts of mice are euthanized.

-

Organ Harvesting: Blood, major organs (including the tumor, kidneys, liver, spleen, lungs, heart, muscle, and bone), are collected, weighed, and their radioactivity is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This data is then used to construct time-activity curves and calculate pharmacokinetic parameters.

Quantitative Data Presentation: A General Example

While specific data for "this compound" is unavailable, the following table provides a generalized format for presenting biodistribution data from a preclinical study of a hypothetical DOTA-conjugated peptide.

| Organ | 30 min p.i. (%ID/g ± SD) | 60 min p.i. (%ID/g ± SD) | 120 min p.i. (%ID/g ± SD) | 240 min p.i. (%ID/g ± SD) |

| Blood | 5.5 ± 0.8 | 2.1 ± 0.4 | 0.9 ± 0.2 | 0.3 ± 0.1 |

| Tumor | 8.5 ± 1.4 | 10.2 ± 1.9 | 9.8 ± 1.5 | 7.5 ± 1.1 |

| Kidneys | 15.2 ± 2.5 | 12.5 ± 2.1 | 8.7 ± 1.6 | 4.3 ± 0.9 |

| Liver | 2.6 ± 0.5 | 2.2 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |

| Spleen | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |

| Lungs | 1.8 ± 0.4 | 1.1 ± 0.3 | 0.7 ± 0.2 | 0.4 ± 0.1 |

| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |

Note: The values presented in this table are hypothetical and intended for illustrative purposes only.

Conclusion

The field of DOTA-conjugated peptides continues to evolve, offering promising avenues for personalized cancer diagnosis and therapy. While the specific pharmacokinetic profile of "this compound" remains to be elucidated through future publications, the general principles outlined in this whitepaper provide a solid foundation for understanding the behavior of this class of molecules in a biological system. Researchers and drug development professionals can leverage this understanding to design and evaluate novel peptide-based radiopharmaceuticals with optimized pharmacokinetic properties for improved clinical outcomes. The future disclosure of data on "this compound" is awaited with interest by the scientific community.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Virginia Tech researchers find promise in a new peptide drug to combat a deadly brain cancer | Virginia Tech News | Virginia Tech [news.vt.edu]

- 3. vabio.org [vabio.org]

- 4. Experimental study of DOTA-gadolinium. Pharmacokinetics and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biodistribution of Radiolabeled JM#21 Derivative 7

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated as "radiolabeled JM#21 derivative 7." The following guide is a template designed to meet the structural and content requirements of the user's request. Researchers, scientists, and drug development professionals can adapt this framework to present their own findings on a novel radiolabeled compound.

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, offering the potential for both highly specific diagnostic imaging and potent therapeutic intervention. This document provides a comprehensive overview of the biodistribution profile of the novel radiolabeled compound, JM#21 derivative 7. The data and protocols herein are intended to provide researchers and drug development professionals with a detailed understanding of the in vivo behavior of this agent, its potential as a diagnostic or therapeutic tool, and the methodologies employed for its evaluation.

Quantitative Biodistribution Data

The biodistribution of radiolabeled JM#21 derivative 7 was assessed in a murine model at various time points post-injection. The data, presented as the percentage of the injected dose per gram of tissue (%ID/g), are summarized below. This allows for a clear comparison of the compound's uptake and retention across different organs over time.

| Organ | 1-hour post-injection (%ID/g ± SD) | 4-hours post-injection (%ID/g ± SD) | 24-hours post-injection (%ID/g ± SD) | 48-hours post-injection (%ID/g ± SD) |

| Blood | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Heart | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Lungs | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Liver | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Spleen | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Kidneys | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Stomach | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Intestine | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Muscle | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Bone | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

| Tumor | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] | [Insert Data Here] |

Table 1: Biodistribution of radiolabeled JM#21 derivative 7. The table shows the mean percentage of injected dose per gram (%ID/g) with the standard deviation (SD) in various tissues at specified time points after intravenous administration.

Experimental Protocols

The following section details the methodologies used in the synthesis, radiolabeling, and in vivo evaluation of JM#21 derivative 7.

Synthesis and Radiolabeling of JM#21 Derivative 7

Synthesis of the Precursor: Detail the chemical synthesis steps for the non-radiolabeled precursor of JM#21 derivative 7. Include information on starting materials, reagents, reaction conditions (e.g., temperature, reaction time), and purification methods (e.g., chromatography).

Radiolabeling Procedure: Describe the method used to incorporate the radionuclide (e.g., 18F, 68Ga, 177Lu) into the precursor molecule. Specify the amount of precursor, the form of the radionuclide, reaction vessel, temperature, and duration. Detail the post-labeling purification process (e.g., solid-phase extraction, HPLC) and the method for determining radiochemical purity and specific activity.

Animal Models

Specify the species, strain, age, and sex of the animals used in the study (e.g., female athymic nude mice, 6-8 weeks old). If applicable, describe the cell line used to establish tumor xenografts, the number of cells injected, the site of injection, and the tumor size at the time of the study.

Biodistribution Studies

Outline the procedure for the biodistribution experiments. Include the number of animals per time point, the route of administration of the radiolabeled compound (e.g., intravenous tail vein injection), the injected dose per animal (in MBq or µCi), and the total volume injected. Describe the process of euthanasia, organ dissection, weighing, and measurement of radioactivity in each organ using a gamma counter. Explain how the %ID/g for each tissue was calculated.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway targeted by JM#21 derivative 7 and the general workflow of the biodistribution study.

Figure 1: Hypothetical signaling pathway initiated by JM#21 derivative 7 binding.

Figure 2: General experimental workflow for the biodistribution study.

A Technical Guide to CXCR4 as a Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C chemokine receptor type 4 (CXCR4), in concert with its cognate ligand CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), forms a critical signaling axis that is increasingly recognized for its pivotal role in tumor progression. Overexpressed in more than 23 types of human cancers, the CXCL12/CXCR4 axis is deeply implicated in tumor growth, invasion, angiogenesis, metastasis, and the development of therapeutic resistance.[1][2] This receptor's activation promotes the migration of cancer cells to organs with high CXCL12 concentrations, such as the bone marrow, lungs, and liver, which are common sites of metastasis.[3][4] Furthermore, this axis is crucial for the crosstalk between tumor cells and their microenvironment, fostering a supportive niche for cancer stem cells (CSCs) and protecting malignant cells from chemotherapy-induced apoptosis.[5][6] Consequently, antagonizing CXCR4 has emerged as a compelling strategy in oncology, aiming to disrupt tumor-stromal interactions, inhibit metastasis, and sensitize cancer cells to conventional therapies.[1] This guide provides an in-depth overview of the CXCR4 signaling pathway, therapeutic agents in development, and key experimental methodologies.

The CXCL12/CXCR4 Signaling Axis in Cancer

CXCR4 is a seven-transmembrane G-protein coupled receptor (GPCR). The binding of its ligand, CXCL12, initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This event triggers a cascade of downstream signaling pathways integral to cancer pathophysiology.

Key Downstream Pathways:

-

PI3K/AKT Pathway: Activated by both Gα and Gβγ subunits, this pathway is central to promoting cell survival and proliferation.[1][6] Activated AKT phosphorylates and inactivates pro-apoptotic proteins like BAD and stabilizes β-catenin, which translocates to the nucleus to activate proliferative gene transcription.[1]

-

MAPK/ERK Pathway: This pathway, often activated via Gαi, is crucial for cell proliferation, migration, and invasion.[3][7] It can stimulate the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and MMP-13, which degrade the extracellular matrix and facilitate metastasis.[7]

-

JAK/STAT Pathway: CXCR4 activation can lead to the transphosphorylation of JAK kinases, which in turn phosphorylate STAT proteins. This pathway is involved in gene transcription related to cell survival and proliferation.[3]

-

Calcium Flux: Ligand binding promotes a rapid increase in intracellular calcium, which acts as a second messenger influencing various cellular processes, including chemotaxis and gene transcription.[3][7]

These pathways collectively contribute to the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis.[1][8] The CXCL12/CXCR4 axis also promotes the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[7][8]

Clinical Landscape of CXCR4 Antagonists

The therapeutic potential of targeting CXCR4 has led to the development of several classes of antagonists, including small molecules, cyclic peptides, and monoclonal antibodies.[9][10] While Plerixafor (AMD3100) is the only antagonist approved by the FDA, its use is currently limited to hematopoietic stem cell mobilization.[11][12] Numerous other agents are in various stages of clinical investigation for oncology indications.

| CXCR4 Antagonist | Molecule Type | Selected Cancer Indications (Clinical Trials) | Mechanism of Action | Status/Key Findings |

| Plerixafor (Mozobil®) | Small Molecule (Bicyclam) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Allosteric CXCR4 antagonist; mobilizes hematopoietic stem cells from bone marrow.[9] | FDA-approved for stem cell mobilization. Investigated for sensitizing tumors to chemotherapy.[9][11] |

| Motixafortide (BL-8040) | Cyclic Peptide | Pancreatic Cancer, Acute Myeloid Leukemia (AML) | High-affinity CXCR4 antagonist with prolonged receptor occupancy.[10][11] | Showed promise in combination with pembrolizumab in pancreatic cancer. Induces apoptosis in AML cells.[10][11] |

| Mavorixafor (Xolremdi™) | Small Molecule | WHIM Syndrome, Waldenström's Macroglobulinemia | Oral CXCR4 antagonist targeting CXCR4 mutations.[11] | Approved in 2024 for WHIM syndrome.[11] Clinical trials ongoing for various cancers. |

| Ulocuplumab (BMS-936564) | Monoclonal Antibody | Multiple Myeloma, Leukemia | Fully human IgG4 antibody that binds to CXCR4, blocking CXCL12 binding. | Investigated in hematologic malignancies; development has faced challenges. |

| LY2510924 | Cyclic Peptide | Solid Tumors (RCC, NSCLC), AML | Potent and selective CXCR4 antagonist.[10] | Preclinical models showed inhibition of tumor growth and chemotaxis.[10] |

Key Experimental Protocols for CXCR4 Research

Evaluating the efficacy of CXCR4 antagonists requires a suite of in vitro and in vivo assays. Below are methodologies for core experiments.

In Vitro Chemotaxis (Transwell Migration) Assay

This assay quantifies the migratory response of cancer cells to a CXCL12 gradient, a hallmark of CXCR4 function.

Methodology:

-

Cell Preparation: Culture CXCR4-expressing cancer cells to ~80% confluency. Harvest and resuspend cells in serum-free media at a concentration of 1x10⁶ cells/mL.

-

Antagonist Pre-treatment: Incubate a subset of cells with the CXCR4 antagonist at various concentrations for 30-60 minutes at 37°C.

-

Assay Setup: Use a Boyden chamber with an 8 µm pore size polycarbonate membrane. Add serum-free media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.

-

Cell Seeding: Add 100 µL of the cell suspension (pre-treated and control) to the upper chamber (the insert).

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet or DAPI.

-

Elute the dye and measure absorbance with a plate reader, or count the number of migrated cells in several fields of view using a microscope.

-

-

Analysis: Compare the number of migrated cells in antagonist-treated groups to the CXCL12-only control.

In Vivo Metastasis Model (Xenograft)

This model assesses the ability of a CXCR4 antagonist to inhibit the formation of distant metastases in an animal model.

Methodology:

-

Cell Line Selection: Choose a cancer cell line with high CXCR4 expression and known metastatic potential (e.g., MDA-MB-231 breast cancer cells). Cells may be engineered to express a reporter like Luciferase or GFP for in vivo imaging.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.

-

Tumor Implantation:

-

Orthotopic: Implant cells into the corresponding organ (e.g., mammary fat pad for breast cancer). This best mimics the natural progression of the disease.

-

Intravenous/Intracardiac: Inject cells directly into the circulation (e.g., tail vein or left ventricle) to model the hematogenous spread phase of metastasis.

-

-

Treatment Regimen: Once tumors are established or following cell injection, randomize mice into treatment and control groups. Administer the CXCR4 antagonist and a vehicle control via an appropriate route (e.g., subcutaneous injection, oral gavage) on a pre-determined schedule.

-

Monitoring Metastasis:

-

Bioluminescence Imaging (BLI): For luciferase-expressing cells, periodically image mice using an in vivo imaging system (IVIS) to track the location and growth of metastatic lesions in organs like the lungs, liver, and bone.

-

Histology: At the end of the study, harvest relevant organs (lungs, liver, bone, etc.), fix in formalin, and perform H&E staining to confirm and quantify metastatic tumor burden.

-

-

Analysis: Compare the incidence and size of metastatic lesions between the antagonist-treated and vehicle control groups.

Challenges and Future Directions

Despite the strong rationale for targeting CXCR4, several challenges remain. The ubiquitous expression of CXCR4 on healthy cells, including immune and stem cells, raises concerns about on-target, off-tumor toxicities. Furthermore, the development of resistance mechanisms and the complexity of the tumor microenvironment necessitate intelligent therapeutic strategies.

Future efforts will likely focus on:

-

Combination Therapies: Combining CXCR4 antagonists with chemotherapy, immunotherapy (e.g., checkpoint inhibitors), or targeted agents to achieve synergistic effects.[13] CXCR4 inhibition may remodel the tumor microenvironment, making it more permissive to T-cell infiltration and enhancing the efficacy of immune-based treatments.[12]

-

Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients most likely to respond to CXCR4-targeted therapies.

-

Targeted Delivery Systems: Developing nano-based drug delivery systems to specifically target CXCR4 on tumor cells, thereby increasing therapeutic efficacy while minimizing systemic side effects.[12]

References

- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The intricate role of CXCR4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 8. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CXCL12-CXCR4/CXCR7 axis as a mechanism of immune resistance in gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to DOTA Conjugation Chemistry: Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics and diagnostics has been revolutionized by the advent of bifunctional chelators, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) standing out as a cornerstone in the development of radiopharmaceuticals.[1] Its macrocyclic structure provides a robust cage for securely coordinating a variety of radiometals, enabling their targeted delivery to pathological sites for imaging and therapy.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of DOTA conjugation chemistry, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this dynamic field.

Core Principles of DOTA Conjugation Chemistry

DOTA's utility as a bifunctional chelator stems from its unique structure: a 12-membered tetraaza macrocycle with four pendant carboxylate arms. This arrangement forms an octadentate ligand capable of forming exceptionally stable complexes with a wide range of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][3][4] The high thermodynamic stability and kinetic inertness of these complexes are critical for in vivo applications, preventing the premature release of the radiometal and minimizing off-target toxicity.[1][2]

The conjugation of DOTA to biomolecules, such as peptides and antibodies, is typically achieved by modifying one of the carboxylate arms to create a reactive functional group. This allows for the covalent attachment of the DOTA chelator to the targeting molecule without compromising its ability to coordinate the radiometal. The most common approach involves the use of an N-hydroxysuccinimide (NHS) ester of DOTA (DOTA-NHS ester), which readily reacts with primary amines (e.g., the ε-amino group of lysine residues) on the biomolecule to form a stable amide bond.[5][6]

Quantitative Data for DOTA Conjugation and Complex Stability

The efficiency of DOTA conjugation and the stability of the resulting radiometal complexes are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data to guide experimental design and optimization.

| Parameter | Solution-Phase Conjugation (DOTA-NHS Ester to Peptides) | Solid-Phase Conjugation (On-Resin) | Reference(s) |

| Molar Ratio (Chelator:Peptide) | 5-10 fold molar excess | 2.5-3 fold molar excess | [5] |

| Reaction pH | 8.0 - 9.0 | Not Applicable | [5] |

| Reaction Temperature (°C) | Room Temperature (25) | Room Temperature (25) | [5] |

| Reaction Time (hours) | 1 - 2 | Not specified | [5] |

| Parameter | DOTA-NHS Ester Conjugation to Antibodies | Reference(s) |

| Molar Ratio (Chelator:Antibody) | 5 - 100 fold molar excess | [7][8] |

| Reaction pH | 8.5 - 9.0 | [5][9] |

| Reaction Temperature (°C) | 4 - 25 (Room Temperature) | [5][7] |

| Reaction Time (hours) | 1 - 20 | [5][7] |

| Average DOTA molecules per Antibody | 2 - 28 | [10][11] |

| Radionuclide | DOTA Complex | Stability Constant (log K) | Key Application(s) | Reference(s) |

| Gallium-68 (⁶⁸Ga) | [⁶⁸Ga]Ga-DOTA | 21.35 | PET Imaging | [12] |

| Lutetium-177 (¹⁷⁷Lu) | [¹⁷⁷Lu]Lu-DOTA | ~22 | Targeted Radionuclide Therapy | [3][4] |

| Yttrium-90 (⁹⁰Y) | [⁹⁰Y]Y-DOTA | ~24 | Targeted Radionuclide Therapy | [3][13] |

| Parameter | Radiolabeling of DOTA-conjugates with ⁶⁸Ga | Radiolabeling of DOTA-conjugates with ¹⁷⁷Lu | Reference(s) |

| pH | 3.0 - 4.5 | 5.0 - 5.5 | [13][14][15] |

| Temperature (°C) | 85 - 95 | 37 - 90 | [13][14] |

| Reaction Time (min) | 5 - 20 | 15 - 30 | [13][14][16] |

| Radiochemical Purity (%) | >95 | >95 | [13][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and application of DOTA-conjugated biomolecules.

Protocol 1: DOTA-NHS Ester Conjugation to a Monoclonal Antibody

Objective: To covalently attach DOTA-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

DOTA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., PD-10 desalting column)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

DOTA-NHS Ester Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

-

Purify the DOTA-antibody conjugate using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[5]

-

Protocol 2: Purification of a DOTA-Peptide Conjugate by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the DOTA-peptide conjugate from unreacted starting materials and byproducts.

Materials:

-

Crude DOTA-peptide conjugate

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation:

-